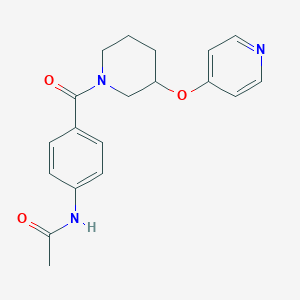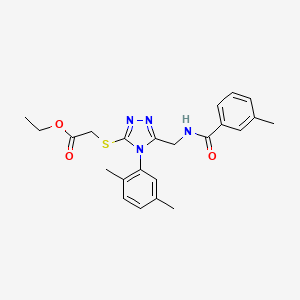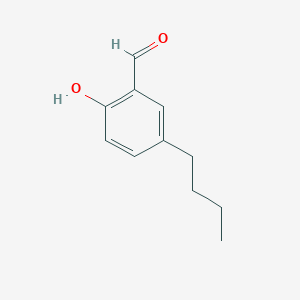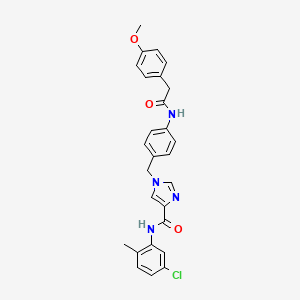![molecular formula C17H15N3O4 B2605656 methyl 5-{2-cyano-2-[(3-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate CAS No. 1376446-76-2](/img/structure/B2605656.png)
methyl 5-{2-cyano-2-[(3-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-{2-cyano-2-[(3-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C17H15N3O4 and its molecular weight is 325.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Experimental and Theoretical Study of Methoxy Substituted Compounds
A study combined experimental and theoretical approaches to understand the structures of methoxy substituted compounds, similar in structure to the query compound. X-ray crystal analysis and quantum chemical calculations were employed, indicating these compounds' stability and potential applications in material science and dye manufacturing (Jelena M. Mirković et al., 2014).
Antimicrobial Activity of Novel Pyrrole Derivatives
Another study focused on synthesizing novel pyrrole derivatives, including structures akin to the query compound, to evaluate their antimicrobial activities. The introduction of a methoxy group was found to enhance antibacterial and antifungal activities, suggesting their potential as new antimicrobial agents (M. Hublikar et al., 2019).
Synthesis of Complex Pyrido Pyrrolo Acridine Skeleton
Research on synthesizing complex organic skeletons, such as pyrido[4,3,2-mn]pyrrolo[3,2,1-de]acridine, from related compounds demonstrates the vast potential in synthesizing complex molecules for pharmaceutical applications. This research outlines a method for achieving high yields in multi-step organic syntheses, which is critical for developing new drugs and understanding biological mechanisms (O. Radchenko et al., 2006).
Cytotoxic Activity of Pyrazole and Pyrazolo Pyrimidine Derivatives
A study on the synthesis and cytotoxicity of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, similar in structure to the query compound, indicates their potential in cancer research. The compounds showed significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, highlighting their potential as cancer therapeutics (Ashraf S. Hassan et al., 2014).
特性
IUPAC Name |
methyl 5-[2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-23-14-5-3-4-12(9-14)20-16(21)11(10-18)8-13-6-7-15(19-13)17(22)24-2/h3-9,19H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZMCZQKQAOACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(N2)C(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-fluorophenyl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2605573.png)


![(1S,3R)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2605577.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2605579.png)







![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol](/img/structure/B2605595.png)
